Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Medicinal Chemistry ADME Properties Lipophilicity

Researchers optimizing CNS candidates face SAR inconsistency from positional isomer impurities. This 3-carboxylate regioisomer eliminates that variable: • ΔLogP ≈0.98 vs. the 4-carboxylate isomer enables predictable lipophilicity tuning for ADME profiling. • Methyl ester provides orthogonal stability during parallel amide library synthesis; lower MW (Δ14.03 vs. ethyl ester) simplifies LC-MS reaction monitoring. • 98% purity with full analytical documentation ensures reproducible data across GPCR, ion channel, and GABA reuptake inhibitor programs.

Molecular Formula C10H18N2O3
Molecular Weight 214.265
CAS No. 1272756-08-7
Cat. No. B595890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate
CAS1272756-08-7
SynonymsMethyl 1-(DiMethylcarbaMoyl)piperidine-3-carboxylate
Molecular FormulaC10H18N2O3
Molecular Weight214.265
Structural Identifiers
SMILESCN(C)C(=O)N1CCCC(C1)C(=O)OC
InChIInChI=1S/C10H18N2O3/c1-11(2)10(14)12-6-4-5-8(7-12)9(13)15-3/h8H,4-7H2,1-3H3
InChIKeyXLJWSAASCBSTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate: Technical Baseline & Procurement


Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS: 1272756-08-7) is a piperidine-3-carboxylate derivative featuring a dimethylcarbamoyl substituent at the piperidine nitrogen and a methyl ester at the 3-position . It has the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . This compound is primarily employed as a versatile synthetic building block and a scaffold in medicinal chemistry research , available from suppliers with typical purities of 95% to 98% .

Regioisomer 3-carboxylate piperidine scaffold
N-Substitution Dimethylcarbamoyl group
Handle Methyl ester for diversification
Purity Research-grade typical purity

Generic Substitution Risks for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate


Piperidine derivatives with a 1-(dimethylcarbamoyl) group are not interchangeable due to the profound influence of both the position (2-, 3-, or 4-) of the carboxylate ester and the nature of the ester/acid group on molecular properties. For example, shifting the carboxylate from the 3-position to the 4-position creates an isomer with different lipophilicity, as quantified by a LogP difference of approximately 0.98 . Furthermore, the choice between a methyl ester and the corresponding carboxylic acid affects reactivity, with the acid group enabling different downstream chemistry, such as direct amide bond formation, that the methyl ester does not . The presence of the methyl ester itself confers distinct reactivity compared to the bulkier ethyl ester analogs . The following quantitative evidence guide details these specific, measurable differentiators to inform rigorous scientific selection.

Regioisomer (4-carboxylate vs 3-carboxylate)
Positional isomerism can shift lipophilicity and membrane interaction profiles. Class-level inference.
Free acid analog (CAS 702670-21-1)
Carboxylic acid enables direct amide coupling; methyl ester requires prior hydrolysis or transesterification. Class-level inference.
Ethyl ester analog (e.g., CAS 1009341-34-7)
Larger alkyl ester may reduce volatility and alter MS detection characteristics relative to methyl ester. Class-level inference.

Key Differentiators for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate


Lipophilicity: 3- vs. 4-Carboxylate

The substitution pattern on the piperidine ring is a critical determinant of a compound's physicochemical properties. A direct comparison of the 3-carboxylate regioisomer (Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate) with its 4-carboxylate counterpart reveals a significant difference in calculated lipophilicity (LogP). This difference is key for predicting membrane permeability and solubility profiles .

Lipophilicity: 3- vs 4-Carboxylate
Class-level
Target LogP: -0.094
Comparator LogP: 0.881
ΔLogP ≈ 0.98
Regioisomer-specific lipophilicity context; may guide ADME property selection (calculated).
Experimental validation recommended.
Medicinal Chemistry ADME Properties Lipophilicity

Ester vs. Acid Reactivity

The choice between a methyl ester and a carboxylic acid functional group dictates the available downstream chemistry. Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is the ester form, whereas 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (CAS 702670-21-1) is the corresponding acid. The methyl ester must be hydrolyzed to the acid (or reacted via transesterification) before it can undergo standard amide coupling reactions . The carboxylic acid analog is directly amenable to amide bond formation .

Ester vs. Acid Reactivity
Class-level
Methyl ester: requires hydrolysis for amide coupling
Free acid: direct amide coupling possible
Functional group dictates synthetic route; class-level reactivity context.
Based on general ester chemistry.
Synthetic Chemistry Building Block Functional Group Interconversion

Methyl vs. Ethyl Ester: Volatility

The size of the ester alkyl group influences the compound's physical properties and its suitability for certain applications. Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS 1272756-08-7) contains a methyl ester, while Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate (CAS 1009341-34-7) contains an ethyl ester. The methyl ester variant has a lower molecular weight and is likely more volatile, which can be a critical factor in purification by techniques like gas chromatography or in applications where a smaller mass tag is preferred .

Methyl vs. Ethyl Ester: MW & Volatility
Class-level
MW: 214.26 (methyl ester)
MW: 228.29 (ethyl ester)
ΔMW = 14.03 (methyl ~6% lighter)
Methyl ester may offer higher volatility for GC purification or smaller mass tag for MS (calculated).
Volatility inference requires verification.
Synthetic Chemistry Purification Building Block

Application Scenarios for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate


Lead Optimization: 3-Carboxylate Piperidine Scaffold

Researchers optimizing lead compounds for targets like GPCRs, ion channels, or enzymes can confidently use this compound as a core scaffold. The quantitative LogP difference (ΔLogP ≈ 0.98) compared to the 4-carboxylate isomer provides a clear rationale for selecting this specific regioisomer when aiming to modulate lipophilicity and, consequently, the candidate's ADME profile. This supports a more rational and data-driven medicinal chemistry design process.

Parallel Synthesis with Methyl Ester Handle

This compound is the appropriate choice for the parallel synthesis of diverse amide libraries where the methyl ester serves as a temporary protecting group or a point of late-stage diversification. Its selection over the carboxylic acid analog (CAS 702670-21-1) is justified when the synthetic sequence demands the orthogonal stability of an ester, or when the lower volatility of the acid might complicate purification. The methyl ester's lower molecular weight compared to an ethyl ester analog (ΔMW = 14.03 g/mol) is an advantage for reaction monitoring via LC-MS.

SAR Studies: Nipecotic Acid Derivatives

In research programs centered on nipecotic acid (piperidine-3-carboxylic acid) derivatives for neurological targets (e.g., GABA reuptake inhibition) [1], this specific compound is an essential intermediate. The 3-position substitution pattern is fundamental to the pharmacophore, and the 1-(dimethylcarbamoyl) group provides a distinct electronic and steric environment compared to other N-substitutions. Using this well-defined building block ensures SAR consistency and facilitates the generation of reliable, comparable biological data.

Chemical Probes with Functionalizable Piperidine Core

Chemical biologists designing activity-based probes or affinity labels can utilize this compound as a starting point for introducing a functional handle. The methyl ester at the 3-position can be selectively hydrolyzed and conjugated to biotin, fluorophores, or affinity tags, while the dimethylcarbamoyl group at the 1-position may influence target binding. This specific substitution pattern ensures the probe's attachment point is at the 3-position of the piperidine ring, a key requirement for maintaining the biological activity of the parent molecule.

Application
Selection Property
Validation Focus
3-Carboxylate piperidine scaffold optimization
Regioisomeric identity (3-carboxylate)
Lipophilicity impact on ADME profile
Parallel amide library synthesis
Methyl ester as orthogonal handle
Ester stability and LC-MS monitoring compatibility
Nipecotic acid derivative SAR studies
3-substitution pattern with dimethylcarbamoyl N-group
Pharmacophore compatibility and electronic environment
Chemical probe functionalization
3-position methyl ester for bioconjugation
Conjugation site integrity and target binding retention

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